

In-Depth Technical Guide to the Pharmacology of DC371739

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Compound of Interest

Compound Name: DC371739

Cat. No.: B15612985

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Executive Summary

DC371739 is a novel, orally active, small-molecule drug candidate demonstrating significant potential for the treatment of hyperlipidemia. Its mechanism of action, distinct from that of statins, involves the direct inhibition of the transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1 α). This targeted action leads to the simultaneous downregulation of two key proteins in lipid metabolism: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Angiopoietin-like 3 (ANGPTL3). Preclinical and Phase I clinical data indicate that **DC371739** is safe, well-tolerated, and effective in reducing levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG). This document provides a comprehensive overview of the pharmacology of **DC371739**, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and experimental methodologies.

Mechanism of Action

DC371739 exerts its lipid-lowering effects through a novel mechanism centered on the transcriptional regulation of genes involved in lipid metabolism. Unlike statins, which inhibit HMG-CoA reductase, **DC371739** targets the transcription factor HNF-1 α .

Direct Binding to HNF-1 α

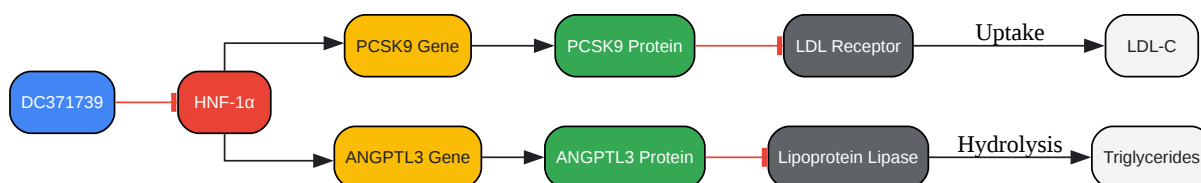
Studies have shown that **DC371739** physically binds to HNF-1 α . This interaction impedes the ability of HNF-1 α to promote the transcription of its target genes.

Downregulation of PCSK9 and ANGPTL3 Transcription

Two critical targets of HNF-1 α in lipid metabolism are PCSK9 and ANGPTL3. By inhibiting HNF-1 α , **DC371739** effectively reduces the transcription of both the PCSK9 and ANGPTL3 genes.^[1] This dual-action mechanism is a key differentiator of **DC371739**.

- **PCSK9 Inhibition:** PCSK9 is a protein that promotes the degradation of the LDL receptor (LDLR). By reducing PCSK9 levels, **DC371739** leads to an increase in the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream.
- **ANGPTL3 Inhibition:** ANGPTL3 is an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and other triglyceride-rich lipoproteins. By decreasing ANGPTL3 levels, **DC371739** promotes the breakdown of triglycerides, leading to lower plasma TG levels.

The signaling pathway is illustrated in the diagram below:



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Mechanism of action of **DC371739**.

In Vitro Pharmacology

The effects of **DC371739** have been characterized in human liver cancer cell lines (HepG2), a standard model for studying hepatic lipid metabolism.

Effects on Gene and Protein Expression

In HepG2 cells, **DC371739** has been shown to decrease the mRNA and protein expression of both PCSK9 and ANGPTL3 in a dose- and time-dependent manner.[2] Concurrently, the protein expression of the LDL receptor (LDLR) is increased.[2]

Functional Effects on LDL Uptake

Consistent with its mechanism of action, **DC371739** increases the uptake of Dil-LDL (a fluorescently labeled LDL) in HepG2 cells in a dose- and time-dependent manner.[2]

Preclinical Pharmacology

The lipid-lowering efficacy of **DC371739** has been evaluated in rodent and non-human primate models of hyperlipidemia.

Hyperlipidemic Hamster Model

In a high-fat diet-induced hyperlipidemic hamster model, oral administration of **DC371739** daily for 21 days resulted in significant, dose-dependent reductions in plasma TC, LDL-C, and TG.[2]

Table 1: Lipid-Lowering Efficacy of **DC371739** in Hyperlipidemic Hamsters[2]

Dose (mg/kg/day)	% Reduction in TC	% Reduction in LDL-C	% Reduction in TG
10	29.46%	23.25%	49.57%
30	35.65%	31.04%	57.52%
100	38.69%	35.03%	78.16%

Spontaneous Hyperlipidemic Rhesus Monkey Model

In a spontaneous hyperlipidemic rhesus monkey model, **DC371739** also demonstrated significant reductions in TC and LDL-C.[1]

Clinical Pharmacology

A Phase Ib/IIa clinical trial (NCT04927221) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **DC371739** in subjects with

hypercholesterolemia.[1][2]

Pharmacokinetics

The pharmacokinetic profile of **DC371739** in humans is characterized by:

- Dose-dependent exposure: The area under the curve (AUC) increases with dose.[1]
- Half-life (t1/2): Approximately 22-26 hours.[1]
- Time to maximum concentration (Tmax): Around 5.5-6.5 hours.[1]

Safety and Tolerability

DC371739 was found to be safe and well-tolerated in the Phase I trial, with no dose-limiting toxicities observed at doses up to 40 mg once daily for 28 days.[1]

Pharmacodynamics and Efficacy

After 28 days of treatment, **DC371739** demonstrated significant lipid-lowering effects.

Table 2: Lipid-Lowering Efficacy of **DC371739** in a Phase I Clinical Trial (40 mg/day)[1]

Parameter	% Reduction vs. Placebo
Total Cholesterol (TC)	Significant
LDL-Cholesterol (LDL-C)	Significant
Triglycerides (TG)	Significant
Apolipoprotein B (ApoB)	Significant
HDL-Cholesterol (HDL-C)	Minimal change

Potential for Combination Therapy

Given its mechanism of action is distinct from that of statins, **DC371739** has the potential for use in combination therapy. Preclinical studies in rats have shown that the combination of **DC371739** with atorvastatin results in a more significant lipid-lowering effect than either agent

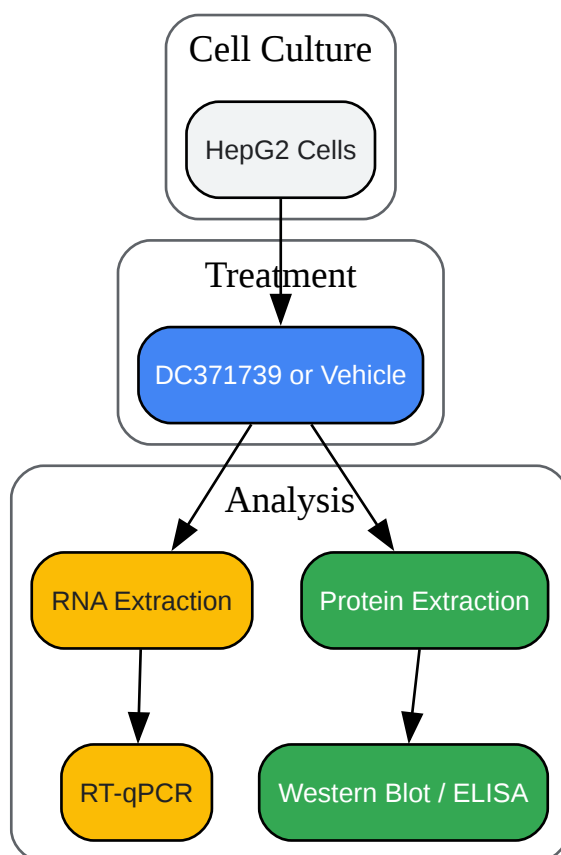
alone.^[1] This suggests that **DC371739** could be a valuable adjunct to statin therapy, particularly for patients who are statin-intolerant or do not achieve sufficient LDL-C reduction with statins alone.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in this guide.

In Vitro Gene and Protein Expression Analysis

- **Cell Culture:** HepG2 cells are cultured in a suitable medium.
- **Treatment:** Cells are treated with varying concentrations of **DC371739** or vehicle control for specified durations (e.g., 4, 24, 48 hours).^[2]
- **mRNA Quantification:** Total RNA is extracted from the cells, and the mRNA levels of PCSK9, ANGPTL3, and a housekeeping gene are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
- **Protein Quantification:** Cell lysates are prepared, and the protein levels of PCSK9, ANGPTL3, and LDLR are determined by Western blotting or ELISA.



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In vitro gene and protein expression analysis workflow.

In Vitro LDL Uptake Assay

- Cell Culture: HepG2 cells are seeded in a multi-well plate.
- Treatment: Cells are treated with **DC371739** or vehicle control.
- LDL Labeling: LDL is fluorescently labeled with a dye such as Dil.
- Incubation: The labeled LDL is added to the treated cells and incubated to allow for uptake.
- Quantification: The amount of fluorescently labeled LDL taken up by the cells is quantified using fluorescence microscopy or a plate reader.

Hyperlipidemic Hamster Model

- Animal Model: Male Syrian golden hamsters are used.
- Diet: Hyperlipidemia is induced by feeding a high-fat diet.
- Treatment: **DC371739** is administered orally once daily for a specified period (e.g., 21 days).
[\[2\]](#)
- Sample Collection: Blood samples are collected at baseline and at the end of the treatment period.
- Lipid Analysis: Plasma levels of TC, LDL-C, and TG are measured using standard enzymatic assays.

Phase I Clinical Trial (NCT04927221)

- Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.[\[2\]](#)
- Participants: Subjects with hypercholesterolemia.
- Dosing: Oral administration of **DC371739** or placebo once daily for 28 days in ascending dose cohorts (e.g., 20mg, 40mg, 60mg, 80mg, 120mg).[\[2\]](#)
- Assessments:
 - Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.
 - Pharmacokinetics: Blood samples are collected at multiple time points after dosing to determine pharmacokinetic parameters.
 - Pharmacodynamics: Blood samples are collected to measure changes in lipid profiles (TC, LDL-C, TG, ApoB, HDL-C) and levels of PCSK9 and ANGPTL3.[\[2\]](#)

Conclusion

DC371739 is a promising novel oral therapeutic agent for hyperlipidemia with a unique mechanism of action that differentiates it from existing therapies. Its ability to simultaneously

target PCSK9 and ANGPTL3 transcription via HNF-1 α inhibition offers a potent and potentially synergistic approach to lipid lowering. The positive preclinical and early clinical data on its efficacy, safety, and pharmacokinetic profile warrant further investigation in larger clinical trials to fully elucidate its therapeutic potential in managing cardiovascular risk.

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- 1. DC371739: A Novel Lipid-Lowering Drug Candidate Identified with Lipidomics - MetwareBio [metwarebio.com]
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